molecular formula C17H16N4O3S B2998251 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872695-28-8

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2998251
CAS No.: 872695-28-8
M. Wt: 356.4
InChI Key: LJODJMRWTGSCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 6-position with a 3-methoxyphenyl group. A thioether linkage connects the pyridazine ring to an acetamide moiety, which is further bound to a 5-methylisoxazole heterocycle.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-8-15(21-24-11)18-16(22)10-25-17-7-6-14(19-20-17)12-4-3-5-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODJMRWTGSCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, with the molecular formula C17H16N4O3S and a molecular weight of 356.4 g/mol, is an emerging compound of interest in medicinal chemistry. This compound is characterized by its unique structural features that may confer significant biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methylisoxazol-3-yl)acetamide
  • Molecular Formula : C17H16N4O3S
  • Molecular Weight : 356.4 g/mol

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interact with various cellular pathways involved in cancer progression. Compounds with similar structural motifs have been documented to inhibit tumor cell proliferation and induce apoptosis. For example, thioacetamide derivatives have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may involve:

  • Inhibition of Cytokine Production : Similar compounds have been shown to inhibit the secretion of pro-inflammatory cytokines.
  • Targeting Specific Enzymes : The presence of a thioether group may enable interactions with specific enzymes involved in inflammatory and cancer pathways.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer biology.

In Vitro Studies

In vitro studies on related compounds demonstrate their effectiveness in inhibiting IL-1β production and other inflammatory mediators. For example, a study highlighted the synthesis of pyridazinone derivatives that showed significant inhibition of IL-1β production in stimulated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the methoxyphenyl group and isoxazole moiety likely contributes to its bioactivity. Research into similar compounds indicates that modifications to these groups can enhance potency and selectivity against specific biological targets .

Data Summary Table

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight356.4 g/mol
PurityTypically ≥95%
Potential ActivitiesAnti-inflammatory, Anticancer
Known MechanismsCytokine inhibition, Apoptosis

Comparison with Similar Compounds

Pyridazine/Pyrimidine-Based Analogues

Compound 3 () : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide replaces the pyridazine ring with a pyrimidine and substitutes the 3-methoxyphenyl group with a hydroxylated pyrimidinyl moiety. This structural change reduces lipophilicity (lower logP) and increases polarity, likely enhancing aqueous solubility . However, the absence of the methoxyphenyl group may diminish hydrophobic interactions with target proteins.

CB-839 (): A pyridazine derivative with a trifluoromethoxyphenyl substituent and a thiadiazole-acetamide side chain. CB-839 is a known glutaminase inhibitor, highlighting the pharmacological relevance of pyridazine cores.

Property Target Compound Compound 3 () CB-839 ()
Core Structure Pyridazine Pyrimidine Pyridazine
Key Substituent 3-Methoxyphenyl 4-Hydroxypyrimidinyl Trifluoromethoxyphenyl
Lipophilicity (logP) Moderate (~2.8 estimated) Lower (~1.5 estimated) High (~3.2 reported)
Biological Activity Undisclosed Undisclosed Glutaminase inhibition

Benzothiazole and Oxadiazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): This compound substitutes the pyridazine-thioether with a benzothiazole ring. The benzothiazole core is associated with kinase inhibition and anticancer activity.

2a/2b () : Benzofuran-oxadiazole derivatives with acetamide linkages. These compounds exhibit antimicrobial activity, suggesting that the oxadiazole ring contributes to microbial target engagement. The absence of a pyridazine or pyrimidine core may limit cross-reactivity with mammalian enzymes .

Property Target Compound Benzothiazole Derivative () Oxadiazole Derivative ()
Core Structure Pyridazine-thioether Benzothiazole Oxadiazole-Benzofuran
Key Substituent 5-Methylisoxazole Trifluoromethyl Chlorophenyl/Methoxyphenyl
Biological Activity Undisclosed Kinase inhibition (hypothesized) Antimicrobial

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 3-methoxyphenyl group in the target compound increases logP compared to hydroxylated analogues (, Compound 3), which may reduce aqueous solubility but improve blood-brain barrier penetration.
  • Metabolic Stability : The thioether linkage in the target compound may be susceptible to oxidation, whereas CB-839’s trifluoromethoxy group resists metabolic degradation .
  • Synthetic Accessibility : The pyridazine-thioether scaffold (target compound) requires multi-step synthesis, while benzothiazole derivatives () may offer simpler routes .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A multi-step approach is typically employed:

Substitution Reaction : React 6-chloropyridazine derivatives with 3-methoxyphenylthiol under alkaline conditions to introduce the thioether moiety (analogous to methods in , where pyridylmethoxy groups are introduced via substitution reactions) .

Condensation : Use coupling agents (e.g., DCC or EDCI) to condense the pyridazine-thio intermediate with 5-methylisoxazol-3-amine.

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to enhance reaction efficiency. reports a 49% yield for a structurally related acetamide, suggesting room for improvement via catalyst screening (e.g., DMAP) .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

  • Methodological Answer : Key parameters include:
  • Hydrogen Bonding : Determine donor/acceptor counts (e.g., 1 donor, 5 acceptors as in ) via computational tools like MarvinSketch .
  • LogP (XlogP) : Estimate hydrophobicity using software (e.g., XlogP ≈ 2.6, similar to pyridazine derivatives in ) .
  • Topological Polar Surface Area (TPSA) : Calculate TPSA (~87.5 Ų) to predict membrane permeability .
  • Experimental Validation : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) for purity and structural confirmation.

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Isoxazole Activity : Test inhibition of inflammatory mediators (e.g., COX-2) using ELISA, as isoxazole derivatives are known to modulate these pathways () .
  • Thioether Functionality : Screen for glutathione peroxidase (GPx) inhibition, given sulfur-containing compounds’ redox activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination (see for analogous acetamide bioactivity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay-Specific Variables : Control for cell line specificity (e.g., HepG2 vs. HEK293) and serum content, which may alter compound solubility ( reports variations in hydrazinyl-acetamide activity) .
  • Metabolic Stability : Perform liver microsome assays to assess if metabolite generation (e.g., demethylation of the methoxyphenyl group) affects activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities across target isoforms (e.g., COX-1 vs. COX-2) .

Q. What strategies can improve the compound’s selectivity for a target enzyme over structurally related off-targets?

  • Methodological Answer :
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups on the pyridazine ring) to block off-target binding pockets ( highlights methyl-substituted analogs with enhanced specificity) .
  • Fragment-Based Design : Replace the 3-methoxyphenyl group with bioisosteres (e.g., 3-cyanophenyl) to alter electronic properties without compromising binding (as in for triazine derivatives) .
  • Kinetic Studies : Measure kcat/KM ratios to differentiate target vs. off-target enzyme inhibition .

Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Screen counterions (e.g., hydrochloride, trifluoroacetate) to enhance solubility ( uses trifluoroacetate salts for improved bioavailability) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to increase circulation time (methods from ’s pegylated compounds) .
  • Co-Solvent Systems : Use cyclodextrin complexes or water-miscible solvents (e.g., DMSO:PBS 1:9) for intraperitoneal administration .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50/EC50) using GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates (e.g., ±3 SD from mean) .
  • Synergy Assessment : For combination studies, use the Chou-Talalay method to calculate combination indices (CI) .

Q. How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic (0.1 M HCl, 40°C)
  • Basic (0.1 M NaOH, 40°C)
  • Oxidative (3% H2O2)
  • Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Kinetic Modeling : Calculate t90 (time to 90% potency retention) using Arrhenius plots for accelerated shelf-life prediction .

Mechanistic & Structural Studies

Q. What computational tools are effective for predicting the compound’s binding mode to a hypothetical target?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger’s Glide or AutoDock to simulate binding to homology-modeled targets (e.g., COX-2, as in ) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • Pharmacophore Mapping : Align key features (thioether, isoxazole) with known active sites using Phase .

Q. How can isotopic labeling (e.g., <sup>14</sup>C, <sup>3</sup>H) be utilized to study the compound’s metabolic fate in preclinical models?

  • Methodological Answer :
  • Synthesis : Introduce <sup>14</sup>C at the acetamide carbonyl via labeled cyanoacetic acid (see ’s cyanoacetamide synthesis) .
  • Tracing : Administer labeled compound to rodents; quantify metabolites in plasma/urine via scintillation counting and LC-MS/MS .
  • Pathway Elucidation : Correlate metabolite structures (e.g., glucuronides) with CYP450 isoform activity using recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.